molecular formula C22H18BrNO2 B13984715 (9H-Fluoren-9-yl)methyl (4-bromo-2-methylphenyl)carbamate

(9H-Fluoren-9-yl)methyl (4-bromo-2-methylphenyl)carbamate

Cat. No.: B13984715
M. Wt: 408.3 g/mol
InChI Key: BLJPANYBQPVESE-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (4-bromo-2-methylphenyl)carbamate is a chemical compound with the molecular formula C22H18BrNO2. It is known for its unique structure, which includes a fluorenyl group and a brominated phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (4-bromo-2-methylphenyl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with 4-bromo-2-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (4-bromo-2-methylphenyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce oxides or amines, respectively .

Scientific Research Applications

(9H-Fluoren-9-yl)methyl (4-bromo-2-methylphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (4-bromo-2-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9H-Fluoren-9-yl)methyl (4-bromo-2-methylphenyl)carbamate is unique due to the presence of both the fluorenyl and brominated phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its bromine atom allows for further functionalization through substitution reactions, enhancing its versatility in synthetic chemistry .

Properties

Molecular Formula

C22H18BrNO2

Molecular Weight

408.3 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(4-bromo-2-methylphenyl)carbamate

InChI

InChI=1S/C22H18BrNO2/c1-14-12-15(23)10-11-21(14)24-22(25)26-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20H,13H2,1H3,(H,24,25)

InChI Key

BLJPANYBQPVESE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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